molecular formula C7H7BrFN B1381774 2-Bromo-3-fluoro-5-methylaniline CAS No. 1805421-04-8

2-Bromo-3-fluoro-5-methylaniline

Cat. No. B1381774
M. Wt: 204.04 g/mol
InChI Key: PNSMOWSOJAKJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-5-methylaniline is a chemical compound with the molecular formula C7H7BrFN. It is a derivative of 2-methylaniline with fluoride and bromide substituents . This compound is often used as a pharmaceutical intermediate and a chemical intermediate .


Synthesis Analysis

The synthesis of 2-Bromo-3-fluoro-5-methylaniline might involve multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process would depend on the specific requirements of the reaction and the available starting materials.


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoro-5-methylaniline consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methylamine group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the name of the compound.


Chemical Reactions Analysis

2-Bromo-3-fluoro-5-methylaniline can participate in various chemical reactions due to its multiple reactivities. These include cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .


Physical And Chemical Properties Analysis

2-Bromo-3-fluoro-5-methylaniline has a molecular weight of 204.04 g/mol . The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Metabolism and Toxicity Studies

2-Bromo-3-fluoro-5-methylaniline, like its analogs 2-fluoro-, 2-chloro-, and 2-bromo-4-methylaniline, is metabolized in rat liver microsomes. This process includes side-chain C-hydroxylation, N-hydroxylation, and formation of azoxy, azo, and hydrazo derivatives. The study of these metabolites helps understand the compound's biotransformation and potential toxicity (Boeren et al., 1992). Additionally, the impact of substances like 2-fluoro-4-methylaniline on organisms such as earthworms provides insight into the environmental toxicity of similar compounds (Bundy et al., 2002).

Synthesis and Chemical Properties

The synthesis of derivatives like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline demonstrates the compound's utility in creating new chemical entities with potential applications in materials science and chemistry (Rizwan et al., 2021). Research into nucleotide analogs containing 3-fluoro-6-methylaniline provides opportunities for developing new biotechnological tools and probes (Aro-Heinilä et al., 2019).

Applications in Chromatography

The study of 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, including their use as chiral stationary phases in high-performance liquid chromatography (HPLC), indicates the potential for using derivatives of 2-Bromo-3-fluoro-5-methylaniline in enantioseparation processes (Chankvetadze et al., 1997).

Safety And Hazards

Safety data for 2-Bromo-3-fluoro-5-methylaniline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing suitable gloves, protective clothing, and eye protection .

properties

IUPAC Name

2-bromo-3-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSMOWSOJAKJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-5-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-fluoro-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-fluoro-5-methylaniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-fluoro-5-methylaniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-fluoro-5-methylaniline
Reactant of Route 5
2-Bromo-3-fluoro-5-methylaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-fluoro-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.